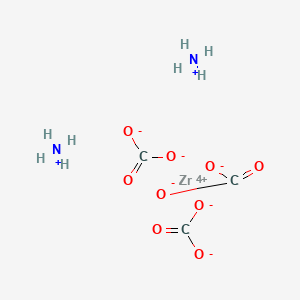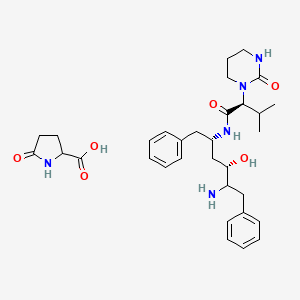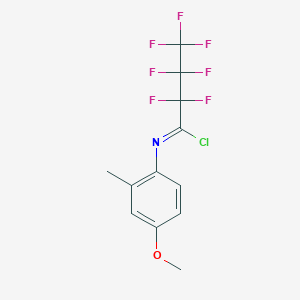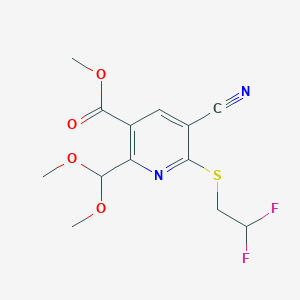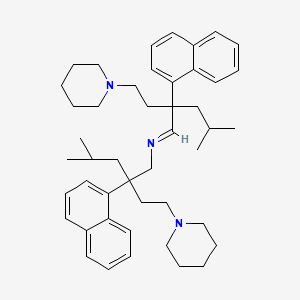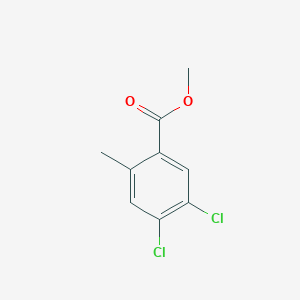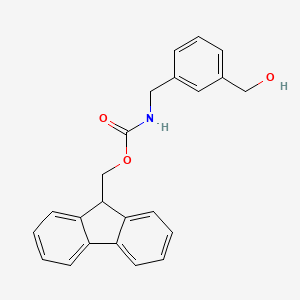
(9H-fluoren-9-yl)methyl (3-(hydroxymethyl)benzyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-fluoren-9-yl)methyl (3-(hydroxymethyl)benzyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a fluorenylmethyl group and a benzyl group with a hydroxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl (3-(hydroxymethyl)benzyl)carbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with 3-(hydroxymethyl)benzylamine in the presence of a carbamoylating agent. Commonly used carbamoylating agents include phosgene or its derivatives, such as triphosgene. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(9H-fluoren-9-yl)methyl (3-(hydroxymethyl)benzyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The fluorenylmethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride (NaH), and an appropriate electrophile
Major Products Formed
Oxidation: Formation of (9H-fluoren-9-yl)methyl (3-carboxybenzyl)carbamate.
Reduction: Formation of (9H-fluoren-9-yl)methyl (3-(aminomethyl)benzyl)carbamate.
Substitution: Formation of various substituted derivatives depending on the electrophile used
Scientific Research Applications
(9H-fluoren-9-yl)methyl (3-(hydroxymethyl)benzyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a drug precursor.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)methyl (3-(hydroxymethyl)benzyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorenylmethyl group may also contribute to the compound’s binding affinity and specificity by interacting with hydrophobic pockets on the target molecules .
Comparison with Similar Compounds
Similar Compounds
- (9H-fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride
- (9H-fluoren-9-yl)methyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate
- 9-Fluorenylmethyl carbamate
- Benzyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-threoninate .
Uniqueness
(9H-fluoren-9-yl)methyl (3-(hydroxymethyl)benzyl)carbamate is unique due to the presence of both a fluorenylmethyl group and a benzyl group with a hydroxymethyl substituent. This combination of functional groups imparts distinct chemical reactivity and binding properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C23H21NO3 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[[3-(hydroxymethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C23H21NO3/c25-14-17-7-5-6-16(12-17)13-24-23(26)27-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22,25H,13-15H2,(H,24,26) |
InChI Key |
GZWQUQIIEFRBNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=CC=C4)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


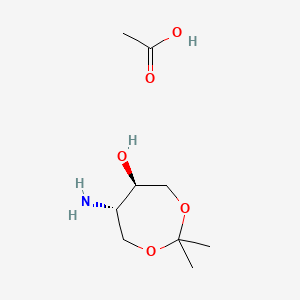
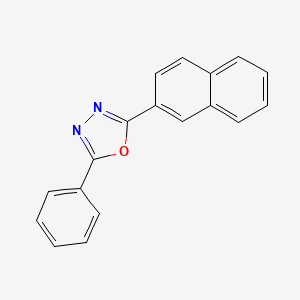
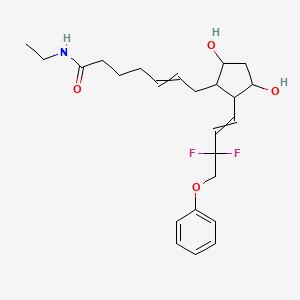

![2-Chloro-2-[2-[4-chloro-2-(2-chlorobenzoyl)phenyl]diazenyl]-N,N-dimethyl-3-oxo-butanamide](/img/structure/B13403476.png)
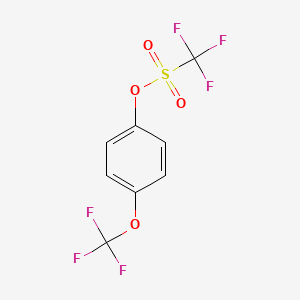
![Acetic acid, difluoro[(2-hydroxyethyl)thio]-, ethyl ester](/img/structure/B13403489.png)
